molecular formula C6H14Cl2N2OS B7970801 [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate

[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate

Cat. No.: B7970801
M. Wt: 233.16 g/mol
InChI Key: XIESVHVEZLDABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C6H10N2S·2HCl·H2O. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of 2-ethyl-1,3-thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The final product is obtained as a hydrate by crystallization from water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and drying processes to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure.

    Thiazolidine: A reduced form of thiazole.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazole.

Uniqueness

[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the dihydrochloride hydrate form. This gives it distinct chemical properties and reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH.H2O/c1-2-6-8-5(3-7)4-9-6;;;/h4H,2-3,7H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIESVHVEZLDABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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